molecular formula C16H20N2O B1604731 N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine CAS No. 436088-37-8

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

Cat. No. B1604731
CAS RN: 436088-37-8
M. Wt: 256.34 g/mol
InChI Key: DHYWKZOQZWMXSP-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine, also known as 2-Methyl-N,N-dimethylbenzene-1,4-diamine, is an aromatic diamine functional group that is used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 145-150°C and a molecular weight of 170.24 g/mol. It is soluble in water, alcohols, and most organic solvents, and is used in a wide range of research applications, including synthesis of pharmaceuticals, organometallic chemistry, and biochemistry.

Scientific Research Applications

Psychedelic Research

This compound is a derivative of 2C phenethylamines, which have been modified by the introduction of a N-2-methoxybenzyl group. This modification has resulted in a new series of compounds known as NBOMe-drugs . These drugs are recognized for their potent psychedelic effects .

Toxicity Studies

The toxicity profile of these NBOMe-drugs is still being explored. There have been several reports highlighting cases of acute intoxication, with brain and liver toxicity . In vitro studies have shown that the presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs .

Neurochemical Research

The compound has been used in neurochemical research, particularly in studies investigating the effects of hallucinogenic substances on neurotransmitter release. For example, one study investigated its effect on dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate release in the rat frontal cortex, striatum, and nucleus accumbens .

Drug Market Analysis

NBOMe-drugs, including this compound, are prevalent in unregulated drug markets . Therefore, it is often used in research and analysis of these markets.

Lipophilicity Studies

Research has shown a correlation between the drug’s lipophilicity and the EC50 values, which is a measure of the effectiveness of a compound in inducing a biological or biochemical response .

Neurotoxicity Research

In vitro studies have explored the mechanisms underlying the neurotoxicity of six substituted phenethylamines, including this compound . These studies have found that the NBOMe drugs presented higher cytotoxicity than their counterparts, which correlates with the drug’s lipophilicity .

Mechanism of Action

Target of Action

The primary targets of N’-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine, also known as 25I-NBOMe, are the serotonin 5-HT2A and 5-HT2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, cognition, and perception .

Mode of Action

25I-NBOMe acts as a potent agonist at the 5-HT2A and 5-HT2C receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 25I-NBOMe binds to the serotonin receptors, mimicking the action of serotonin, and triggers a response that leads to its hallucinogenic properties .

Biochemical Pathways

Upon binding to the 5-HT2A and 5-HT2C receptors, 25I-NBOMe affects several neurotransmitter systems. It has been reported to increase the release of dopamine, serotonin, and glutamate in various regions of the brain . These neurotransmitters are involved in mood regulation, reward processing, and excitatory signaling in the brain .

Pharmacokinetics

It is known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . The peak drug concentrations were detected 30 and 60 minutes after administration in serum and brain tissue, respectively . The parent compound was still present in the brain 8 hours after administration .

Result of Action

The binding of 25I-NBOMe to the 5-HT2A and 5-HT2C receptors and the subsequent increase in neurotransmitter release result in a range of effects. These include hallucinogenic activity , changes in perception, and alterations in mood . Chronic administration of 25I-NBOMe has been reported to induce tolerance to its hallucinogenic activity and produce alterations in neurotransmission . It also impacts short-term memory, locomotion, and may have anxiogenic effects .

properties

IUPAC Name

1-N-[(2-methoxyphenyl)methyl]-4-N,4-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18(2)15-10-8-14(9-11-15)17-12-13-6-4-5-7-16(13)19-3/h4-11,17H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYWKZOQZWMXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356672
Record name N~4~-[(2-Methoxyphenyl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

CAS RN

436088-37-8
Record name N~4~-[(2-Methoxyphenyl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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